Vegfr2-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-[(3-acetamido-1H-indazol-6-yl)sulfanyl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14(28)24-22-20-10-9-19(13-21(20)26-27-22)31-18-8-4-6-16(12-18)25-23(29)15-5-3-7-17(11-15)30-2/h3-13H,1-2H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
WIHFQIGUNWHWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC2=C1C=CC(=C2)SC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Molecular and Cellular Biology of Vascular Endothelial Growth Factor Receptor 2 Vegfr 2
Structural Organization of VEGFR-2
The mature human VEGFR-2 is a transmembrane glycoprotein (B1211001) composed of 1356 amino acids. nih.govresearchgate.net Its structure is organized into three main parts: an extracellular domain, a transmembrane domain, and an intracellular tyrosine kinase domain. nih.govnih.gov
The extracellular domain (ECD) of VEGFR-2 is responsible for binding to its specific ligands, primarily Vascular Endothelial Growth Factor-A (VEGF-A), and for initiating receptor dimerization. nih.govnih.gov The ECD is composed of seven immunoglobulin (Ig)-like domains (D1-D7). researchgate.net The primary ligand-binding site is located within Ig-like domains 2 and 3 (D2 and D3). rcsb.orgnih.gov The interaction with the ligand is crucial for inducing the conformational changes necessary for receptor dimerization. rcsb.org Furthermore, homotypic interactions between the membrane-proximal Ig-like domains 4 and 7 are important for stabilizing the receptor dimers. researchgate.net
A single-pass transmembrane helix connects the extracellular and intracellular domains of VEGFR-2. nih.govnih.gov This domain is not merely a passive anchor but plays a role in transmitting the signal from the ligand-bound extracellular domain to the intracellular kinase domain, facilitating the correct orientation of the receptor monomers for activation. nih.gov
The intracellular portion of VEGFR-2 contains the tyrosine kinase domain (TKD), which is responsible for the receptor's enzymatic activity. nih.govnih.gov The TKD is split by a kinase insert domain (KID) and is flanked by a juxtamembrane domain (JMD) and a C-terminal tail. nih.govresearchgate.net Upon receptor dimerization, the TKD of one receptor monomer phosphorylates specific tyrosine residues on the TKD of the other monomer in a process called trans-autophosphorylation. nih.gov This autophosphorylation activates the kinase and creates docking sites for various downstream signaling proteins, initiating intracellular signaling cascades. nih.govfrontiersin.org Key phosphorylation sites include those within the activation loop of the TKD, which are critical for full enzymatic activity. frontiersin.org
Ligand Binding and Receptor Dimerization
The activation of VEGFR-2 is a tightly regulated process that begins with the binding of its cognate ligand and subsequent receptor dimerization. nih.govnih.gov
VEGF-A is the primary and most potent ligand for VEGFR-2. nih.govreactome.org It exists as a homodimer, and each monomer binds to the Ig-like domains 2 and 3 of a VEGFR-2 molecule. rcsb.orgpnas.org While VEGF-A can also bind to VEGFR-1, its signaling for angiogenesis is predominantly mediated through VEGFR-2. nih.gov Different isoforms of VEGF-A exist, and they exhibit varying affinities for VEGFR-2, although all major isoforms bind with high affinity. nih.govresearchgate.net
The binding of a dimeric VEGF-A molecule brings two VEGFR-2 monomers into close proximity, facilitating their dimerization. nih.govnih.gov This ligand-induced dimerization is a critical step for receptor activation. nih.gov The binding of the ligand to the extracellular domains induces conformational changes that are transmitted through the transmembrane domain to the intracellular kinase domains. nih.gov These changes relieve the auto-inhibition of the kinase domains, allowing for trans-autophosphorylation and the initiation of downstream signaling pathways that ultimately lead to cellular responses such as proliferation, migration, and survival of endothelial cells. nih.govfrontiersin.org
Interactive Table: Key Domains of VEGFR-2 and their Functions
| Domain | Location | Key Function(s) |
| Extracellular Domain (ECD) | Outside the cell | Ligand binding (VEGF-A), initiates receptor dimerization. nih.govnih.gov |
| Immunoglobulin-like Domains 2 & 3 (D2 & D3) | Extracellular | Primary site for VEGF-A binding. rcsb.orgnih.gov |
| Immunoglobulin-like Domains 4 & 7 (D4 & D7) | Extracellular | Stabilize receptor dimers. researchgate.net |
| Transmembrane Domain | Spans the cell membrane | Signal transduction from ECD to the intracellular domain. nih.govnih.gov |
| Intracellular Tyrosine Kinase Domain (TKD) | Inside the cell | Catalyzes the transfer of phosphate (B84403) groups to tyrosine residues, initiating signaling. nih.govnih.gov |
| Kinase Insert Domain (KID) | Within the TKD | Contains important phosphorylation sites for signaling protein recruitment. nih.gov |
| Juxtamembrane Domain (JMD) | Intracellular, between the membrane and TKD | Involved in the regulation of kinase activity. nih.gov |
Autophosphorylation and Kinase Activation of VEGFR-2
Upon dimerization, the intracellular kinase domains of the two VEGFR-2 monomers come into close proximity, enabling a process of trans-autophosphorylation. In this process, each kinase domain phosphorylates specific tyrosine residues on the cytoplasmic tail of the partner receptor. nih.govresearchgate.net
Several key tyrosine residues within the intracellular domain of VEGFR-2 are crucial for its activation and signaling functions. nih.govnih.govresearchgate.netresearchgate.net
| Tyrosine Residue | Location | Role in VEGFR-2 Signaling |
| Y951 | Kinase Insert Domain | Phosphorylation of Y951 creates a docking site for the T-cell-specific adapter (TSAd) protein, which is involved in mediating endothelial cell migration and survival through the SRC-PI3K-AKT pathway. nih.govresearchgate.netresearchgate.net |
| Y1054 & Y1059 | Activation Loop of the Kinase Domain | Autophosphorylation of these residues is essential for the full catalytic activity of the kinase domain, acting as a positive regulatory switch. nih.govnih.govresearchgate.netcellapplications.com |
| Y1175 | C-terminal Tail | Phosphorylation of Y1175 creates a major docking site for phospholipase C-gamma (PLCγ) and the adaptor protein Shb, leading to the activation of the PLCγ-PKC-MAPK pathway, which promotes cell proliferation. It is also involved in PI3K activation. nih.govnih.govresearchgate.net |
| Y1214 | C-terminal Tail | This phosphotyrosine residue serves as a docking site for the adaptor protein NCK, contributing to the regulation of cell migration. nih.govnih.govresearchgate.net |
Table 2: Key Tyrosine Residues in VEGFR-2 and their Functions. This table is generated based on available data. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netcellapplications.com
The phosphorylation of specific tyrosine residues on VEGFR-2 creates a series of docking sites for various downstream signaling proteins that contain Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. nih.govnih.govresearchgate.net The recruitment of these signaling molecules to the activated receptor initiates a cascade of intracellular events that ultimately lead to the biological responses associated with VEGF signaling, including:
Endothelial cell proliferation: Primarily mediated by the PLCγ-PKC-MAPK pathway initiated at pY1175. nih.gov
Endothelial cell survival: Largely dependent on the PI3K-Akt pathway, which can be activated via multiple docking sites, including pY1175 and pY951 (through TSAd). researchgate.net
Endothelial cell migration: A complex process involving signaling through pY951, pY1175, and pY1214, leading to cytoskeletal rearrangements. nih.govnih.gov
Increased vascular permeability: A hallmark of VEGF signaling, contributing to the extravasation of plasma proteins and other molecules.
The intricate network of signaling pathways activated by VEGFR-2 underscores its importance as a master regulator of vascular biology and a critical target for therapeutic intervention in diseases characterized by aberrant angiogenesis.
Intracellular Signaling Cascades Mediated by Activated Vascular Endothelial Growth Factor Receptor 2 Vegfr 2
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling route activated by VEGFR-2. rsc.org Upon ligand binding, VEGFR-2 autophosphorylates, creating docking sites for adaptor proteins that recruit and activate PI3K. rsc.org Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. rsc.org Potent inhibitors of VEGFR-2 block the initial receptor phosphorylation, preventing the activation of this entire cascade. nih.gov
A primary function of the VEGFR-2-mediated PI3K/Akt pathway is the promotion of endothelial cell survival. nih.gov Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9. rsc.org This action is critical for protecting endothelial cells from programmed cell death (apoptosis). By blocking VEGFR-2 kinase activity, inhibitors prevent the activation of PI3K and Akt, thereby lifting the suppression of these pro-apoptotic factors. nih.gov This disruption of survival signals can lead to an increase in endothelial cell apoptosis, a key mechanism behind the anti-angiogenic effects of VEGFR-2 inhibitors.
Effects of VEGFR-2 Inhibition on the PI3K/Akt/mTOR Pathway
| Signaling Event | Effect of VEGFR-2 Activation | Consequence of VEGFR-2 Inhibition | Cellular Outcome of Inhibition |
|---|---|---|---|
| PI3K Activation | Activated | Blocked | Reduced PIP3 production |
| Akt Phosphorylation | Increased | Decreased/Abolished | Promotion of apoptosis |
| mTOR Activation | Increased | Decreased/Abolished | Inhibition of cell proliferation |
| Endothelial Cell Status | Survival and Proliferation | Apoptosis and Cytostasis | Anti-angiogenic effect |
Blockade of the MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling axis downstream of VEGFR-2. rsc.org Activation of this pathway is essential for transmitting mitogenic signals from the cell surface to the nucleus. nih.gov
Upon VEGFR-2 activation, a signaling complex involving the adaptor protein Shc and the GTPase Ras is formed, leading to the sequential activation of the kinases Raf, MEK, and finally ERK (also known as MAPK). rsc.org Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes required for cell cycle progression and DNA synthesis. nih.gov By preventing the initial autophosphorylation of VEGFR-2, kinase inhibitors effectively shut down this entire cascade. The resulting lack of ERK activation leads to cell cycle arrest and a potent inhibition of endothelial cell proliferation, which is a hallmark of anti-angiogenic therapy.
Impact of VEGFR-2 Inhibition on MAPK/ERK-Mediated Proliferation
| Parameter | Effect of VEGFR-2 Activation | Consequence of VEGFR-2 Inhibition |
|---|---|---|
| Ras-Raf-MEK Activation | Stimulated | Blocked |
| ERK Phosphorylation | Increased | Decreased |
| Nuclear Translocation of ERK | Occurs | Prevented |
| Gene Expression for Cell Cycle | Upregulated | Downregulated |
| Endothelial Cell Proliferation | Promoted | Inhibited |
Interruption of PLCγ/PKC Pathway Involvement
The phospholipase C-gamma (PLCγ)/protein kinase C (PKC) pathway is also directly engaged by activated VEGFR-2 and is integral to various cellular responses, including proliferation and migration. rsc.org
Phosphorylated VEGFR-2 directly binds and activates PLCγ. rsc.org PLCγ then hydrolyzes PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). rsc.org DAG, in turn, activates members of the PKC family of kinases. rsc.org Certain PKC isoforms can contribute to the activation of the Raf-MEK-ERK cascade, providing an alternative route to ERK-mediated proliferation. rsc.org Inhibition of VEGFR-2 kinase activity prevents the recruitment and activation of PLCγ, thereby blocking the production of DAG and subsequent PKC activation. This not only halts PKC-specific downstream events but also shuts off an important parallel input into the MAPK/ERK signaling pathway, reinforcing the anti-proliferative effects of the inhibitor. nih.gov
Src Kinase Pathway and Downstream Effects
Upon VEGFR-2 activation, the non-receptor tyrosine kinase Src is recruited and activated, playing a crucial role in mediating downstream signaling events. nih.govsophion.com Activated Src kinase contributes to the increase in vascular permeability and is involved in the regulation of endothelial cell migration and adhesion. nih.govsophion.com As a potent inhibitor of VEGFR-2 phosphorylation, Vegfr2-IN-4 is anticipated to block the recruitment and activation of Src, thereby attenuating its downstream effects on vascular permeability and cell migration.
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is another critical non-receptor tyrosine kinase that is activated downstream of VEGFR-2. FAK signaling is integral to the regulation of endothelial cell migration, adhesion, and survival. nih.gov The activation of FAK is a key step in the formation and turnover of focal adhesions, which are essential for cell motility. nih.gov
The VEGFR-2-mediated activation of FAK is central to the dynamic regulation of focal adhesions, which directly influences the migratory and adhesive properties of endothelial cells. nih.gov By inhibiting the initial phosphorylation of VEGFR-2, this compound would prevent the subsequent activation of FAK, leading to a disruption of focal adhesion dynamics and a consequent impairment of endothelial cell migration and adhesion.
p38MAPK Pathway in Endothelial Cell Migration
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade activated by VEGFR-2 that plays a significant role in endothelial cell migration. tandfonline.comresearchgate.net Activation of p38MAPK is involved in the reorganization of the actin cytoskeleton, a process necessary for cell movement. researchgate.net Selective inhibition of VEGFR-2 has been shown to prevent endothelial cell apoptosis by inhibiting the phosphorylation of p38MAPK. tandfonline.com Therefore, this compound, as a selective VEGFR-2 inhibitor, is expected to suppress the p38MAPK pathway, contributing to its anti-angiogenic effects by hindering endothelial cell migration.
Rho GTPase Family (RhoA, Rac1, Cdc42) in Cytoskeletal Reorganization and Cell Polarity
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are essential for establishing cell polarity and mediating cell migration. nih.govoncotarget.com The activation of these GTPases is modulated by VEGFR-2 signaling and is critical for the dynamic changes in cell shape and movement required for angiogenesis. nih.govoncotarget.comelifesciences.org The inhibitory action of this compound on VEGFR-2 would prevent the activation of the Rho GTPase family, leading to a disruption of cytoskeletal reorganization and a loss of cell polarity, thereby inhibiting endothelial cell migration.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated downstream of VEGFR-2 and plays a role in promoting endothelial cell survival and proliferation. The activation of STAT3 is dependent on VEGFR-2 phosphorylation. By blocking this initial activation step, this compound would inhibit the STAT3 signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects on endothelial cells.
Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide Production
VEGFR-2 activation leads to the stimulation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and also plays a role in promoting endothelial cell survival and migration. The inhibition of VEGFR-2 by this compound would be expected to decrease the activity of eNOS and consequently reduce the production of nitric oxide, thereby impairing vasodilation and other NO-mediated pro-angiogenic processes.
Cross-talk with Other Signaling Pathways (e.g., Notch, Ephrin, Angiopoietin, PDGFR, Integrin αvβ3)
The intricate process of angiogenesis is not governed by a single signaling pathway but rather by a complex and dynamic interplay between multiple receptor systems. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway exists within a network of signaling cascades, engaging in significant cross-talk with other key pathways to fine-tune the development, maturation, and stabilization of vascular networks. This section details the critical interactions between VEGFR-2 and the Notch, Ephrin, Angiopoietin, Platelet-Derived Growth Factor Receptor (PDGFR), and Integrin αvβ3 signaling pathways.
VEGFR-2 and Notch Signaling
The interaction between VEGFR-2 and the Notch signaling pathway represents a fundamental mechanism for regulating vascular sprouting and patterning, often described as a "yin and yang" relationship. researchgate.net This cross-talk is essential for the selection of endothelial "tip cells," which guide the path of new blood vessels, and "stalk cells," which proliferate to form the vessel lumen.
VEGF-A signaling through VEGFR-2 is a primary driver for the induction of the Notch ligand, Delta-like 4 (Dll4), in tip cells. researchgate.netnih.govahajournals.orgnih.gov Dll4 on the tip cell then activates Notch receptors on adjacent endothelial cells, promoting their differentiation into the stalk cell phenotype. nih.gov Activated Notch signaling in stalk cells subsequently downregulates VEGFR-2 and VEGFR-3 expression, which reduces their sensitivity to VEGF and suppresses the tip cell fate, thereby preventing excessive and non-productive angiogenesis. nih.govnih.gov This regulatory feedback loop is crucial for the formation of a functional and hierarchical vascular network. researchgate.netnih.gov The induction of Dll4 by VEGFR-2 is mediated by downstream pathways including the Phospholipase Cγ (PLCγ)–MAPK/ERK cascade. ahajournals.orgahajournals.org
| Interacting Pathway | Key Molecules | Functional Outcome | Reference |
| Notch Signaling | Dll4, Notch1, VEGFR-2, VEGFR-3 | Regulation of tip/stalk cell specification; patterning of vascular branching. | researchgate.netnih.govnih.gov |
VEGFR-2 and Ephrin Signaling
Ephrins and their Eph receptors are critical guidance cues in both the nervous and vascular systems. A functional cross-talk exists between Ephrin-B2 and VEGFR-2 that is vital for angiogenic sprouting and neuronal development. nih.govrndsystems.com Ephrin-B2 has been shown to control VEGFR-2 signaling by regulating its internalization. nih.govrndsystems.com In endothelial cells, Ephrin-B2 reverse signaling—where the ligand itself transduces a signal upon binding its receptor—promotes the endocytosis of phosphorylated VEGFR-2 dimers. rndsystems.com This internalization is a key step for the spatial activation of downstream pro-angiogenic signaling. nih.gov
In the developing hippocampus, this same VEGFR-2-ephrinB2 interaction is required for dendritic arborization, spine morphogenesis, and synaptic plasticity. nih.gov Compound mice with reduced function of both VEGFR-2 and EphrinB2 exhibit impaired long-term potentiation (LTP), demonstrating the in vivo significance of this cross-talk for neural circuit development. nih.gov
VEGFR-2 and Angiopoietin/Tie Signaling
The Angiopoietin-Tie pathway is a master regulator of vessel maturation, stability, and quiescence, working in close concert with the VEGF/VEGFR-2 system. nih.govbohrium.com The two primary ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), have largely opposing functions. Ang-1, which is secreted by perivascular cells, binds to the Tie2 receptor on endothelial cells to promote vessel stabilization and quiescence. nih.gov This is achieved, in part, by inhibiting VEGF/VEGFR-2-mediated vascular permeability. nih.gov
In contrast, Ang-2 is primarily expressed by endothelial cells and often acts as a context-dependent antagonist of Ang-1/Tie2 signaling. nih.govmdpi.com By blocking the stabilizing effects of Ang-1, Ang-2 destabilizes the vasculature, loosening cell-cell contacts and rendering the endothelium more responsive to pro-angiogenic signals like VEGF. nih.govbohrium.com The combination of Ang-2 and VEGF can synergistically increase vascular permeability, a hallmark of pathological angiogenesis. mdpi.com
Furthermore, direct cross-talk has been identified where VEGF can activate Tie2, not through direct binding, but via a mechanism involving the proteolytic cleavage of the associated Tie1 receptor. nih.gov The endothelium-specific vascular endothelial-phosphotyrosine phosphatase (VE-PTP) also plays a critical role in mediating the cross-talk between the Ang/Tie2 and VEGF/VEGFR-2 pathways. nih.gov
| Interacting Pathway | Key Mediators | Functional Outcome | Reference |
| Angiopoietin/Tie | Ang-1, Ang-2, Tie1, Tie2, VE-PTP | Regulation of vessel stability, maturation, and permeability. | nih.govmdpi.comnih.gov |
VEGFR-2 and PDGFR Signaling
While VEGF and Platelet-Derived Growth Factor (PDGF) have traditionally been viewed as signaling through their own distinct receptor families, recent evidence has uncovered a paradigm of cross-family interactions. nih.govbiorxiv.org PDGFs, which are structurally similar to VEGFs, have been shown to bind directly to VEGFR-2. ahajournals.orgnih.gov This binding can occur with high affinity and has significant functional consequences.
Studies have demonstrated that various PDGF isoforms can bind to and activate VEGFR-2. nih.gov This cross-family activation can trigger downstream signaling cascades typically associated with VEGF, including the activation of PLCγ1, Akt, and Focal Adhesion Kinase (FAK), leading to endothelial cell proliferation and migration. biorxiv.org This interaction is particularly relevant in the context of cancer therapy, as it presents a mechanism for resistance to anti-angiogenic drugs that solely target the VEGF ligand or VEGFR-2. nih.govnih.gov Tumors may bypass anti-VEGF therapy by utilizing PDGFs to activate VEGFR-2 and sustain angiogenesis. nih.gov
Table of Experimentally Determined PDGF-VEGFR2 Binding Affinities
| Interacting Ligand | Receptor | Dissociation Constant (KD) | Reference |
|---|---|---|---|
| PDGF-AB | VEGFR-2 | 110 pM | nih.gov |
| PDGF-BB | VEGFR-2 | 40 nM | nih.gov |
| PDGF-CC | VEGFR-2 | 70 pM | nih.gov |
VEGFR-2 and Integrin αvβ3 Signaling
A critical and reciprocal relationship exists between VEGFR-2 and integrin αvβ3, a cell adhesion receptor expressed on endothelial cells. nih.gov This interplay is fundamental for endothelial cell migration and angiogenesis. The functional association is bidirectional: each receptor can promote the activation of its counterpart. nih.gov
Upon stimulation by VEGF, a physical complex forms between VEGFR-2 and integrin β3. nih.govnih.gov This interaction, which is dependent on the kinase c-Src, is required for the full phosphorylation and activation of VEGFR-2. nih.gov This enhanced VEGFR-2 activation, in turn, drives downstream motogenic signaling pathways involving FAK and the stress-activated protein kinase SAPK2/p38. nih.gov Conversely, the clustering and activation of integrin αvβ3 on tumor cells can regulate the production and secretion of VEGF, establishing a positive feedback loop that promotes tumor vascularization and growth. pnas.org This highlights integrin αvβ3 as a key modulator of VEGF-mediated angiogenic processes. pnas.org
An article focusing on the chemical compound “this compound” structured around the provided outline on the mechanisms of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) regulation cannot be generated.
Extensive research has been conducted to gather information on "this compound" and its relationship to the specific cellular processes detailed in the provided outline. The search results identify "this compound" as a potent and selective VEGFR2 kinase inhibitor medchemexpress.com. However, there is no available scientific literature or data that connects this specific compound to the mechanisms of VEGFR-2 receptor trafficking, internalization (including clathrin-mediated endocytosis and macropinocytosis), endosomal sorting, or the role of co-receptors like Neuropilin-1 in these processes, as specified in the outline.
The provided outline focuses on the fundamental cell biology of the VEGFR-2 protein itself, detailing how its signaling is regulated through its movement into and within the cell. In contrast, the subject "this compound" is a small molecule designed to block the enzymatic activity of the receptor, a distinct mechanism of action.
Given the strict instruction to adhere to the provided outline and not introduce information outside its scope, it is not possible to create a scientifically accurate article on "this compound" that addresses the specified topics of receptor trafficking and internalization. The available information on "this compound" does not pertain to the biological pathways mentioned in the detailed outline.
Mechanisms of Vascular Endothelial Growth Factor Receptor 2 Vegfr 2 Regulation and Its Modulation by Inhibitors
Role of Co-receptors and Accessory Proteins
Integrin αvβ3 Interactions and Reciprocal Activation
The interaction between Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and integrin αvβ3 is a critical component in the modulation of angiogenic signaling. This relationship is characterized by a reciprocal activation mechanism, where the engagement of one receptor can potentiate the activity of the other, leading to a synergistic enhancement of downstream signaling pathways that are essential for endothelial cell migration, proliferation, and survival.
The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 initiates a cascade of events that includes receptor dimerization and autophosphorylation. Concurrently, the binding of extracellular matrix (ECM) proteins, such as vitronectin, to integrin αvβ3 triggers integrin clustering and the activation of its own signaling pathways. Research has demonstrated that a functional and physical association exists between VEGFR-2 and integrin αvβ3. This complex formation is crucial for the full phosphorylation and activation of VEGFR-2 in response to VEGF. nih.gov Studies have shown that in endothelial cells, the presence of αvβ3 integrin and its engagement with its ligand significantly enhances VEGF-induced VEGFR-2 phosphorylation and subsequent downstream signaling. nih.gov
This reciprocal activation is a key feature of their interaction. Not only does integrin engagement amplify VEGFR-2 signaling, but VEGF-induced VEGFR-2 activation can also lead to an "inside-out" activation of integrin αvβ3, increasing its affinity for its ligands. This bidirectional crosstalk ensures a coordinated and robust response to pro-angiogenic stimuli, which is fundamental for the dynamic processes of blood vessel formation. The molecular details of this interaction are complex, involving the recruitment of various adaptor proteins and signaling molecules to the receptor complex, thereby integrating signals from both the growth factor and the extracellular matrix.
While Vegfr2-IN-4 is established as an inhibitor of the VEGFR-2 kinase domain, its specific effects on the interaction and reciprocal activation between VEGFR-2 and integrin αvβ3 have not been extensively documented in publicly available research. As a kinase inhibitor, it is plausible that this compound, by blocking the autophosphorylation of VEGFR-2, could disrupt the downstream signaling that is necessary for the inside-out activation of integrin αvβ3. However, direct evidence from studies focusing on this compound's impact on this specific protein-protein interaction is currently lacking.
Modulation by Phosphatases
The signaling output of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is meticulously regulated by the interplay between protein tyrosine kinases and protein tyrosine phosphatases (PTPs). These phosphatases are crucial in controlling the duration and intensity of VEGFR-2 signaling by dephosphorylating the receptor and its downstream signaling molecules. PTPs can act as both negative and positive regulators of the VEGFR-2 pathway, contributing to the fine-tuning of angiogenic responses. nih.govnih.govresearchgate.net
Several PTPs have been identified to directly or indirectly modulate VEGFR-2 activity. For instance, PTP1B and TCPTP are known to dephosphorylate VEGFR-2, thereby attenuating its signaling. nih.gov Conversely, other phosphatases can positively regulate the pathway. The activity of these phosphatases is, in turn, tightly controlled, ensuring a precise and context-dependent regulation of VEGFR-2 signaling. This dynamic balance between phosphorylation and dephosphorylation is essential for normal vascular development and function, and its dysregulation is often implicated in pathological conditions such as cancer and diabetic retinopathy. nih.govresearchgate.net
Transcriptional Regulation of VEGFR-2 Gene Expression
The expression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) gene is a highly regulated process at the transcriptional level, involving a variety of transcription factors and regulatory DNA elements. This control is vital for ensuring the appropriate levels of VEGFR-2 protein, which is a key mediator of angiogenesis. Dysregulation of VEGFR-2 gene expression is associated with numerous diseases characterized by abnormal blood vessel growth.
Several transcription factors have been implicated in the regulation of VEGFR-2 expression. These proteins bind to specific sequences within the promoter and enhancer regions of the gene to either activate or repress its transcription. The activity of these transcription factors is often modulated by upstream signaling pathways, allowing the cell to control VEGFR-2 expression in response to various physiological and pathological stimuli.
The specific impact of this compound on the transcriptional regulation of the VEGFR-2 gene has not been a primary focus of published research. As an inhibitor of the VEGFR-2 kinase, its main function is post-translational. However, it is conceivable that by inhibiting VEGFR-2 signaling, this compound could indirectly influence the expression of the VEGFR-2 gene through feedback mechanisms. For instance, some signaling pathways downstream of VEGFR-2 are known to regulate the activity of transcription factors that could, in turn, affect VEGFR-2 transcription. Nevertheless, direct evidence of this compound's effect on the transcriptional machinery of the VEGFR-2 gene is not currently available.
G-quadruplex Structures in the vegfr-2 Promoter
A significant aspect of the transcriptional regulation of the VEGFR-2 gene involves the formation of non-canonical DNA structures known as G-quadruplexes in its promoter region. nih.govdntb.gov.ua These structures are formed in guanine-rich sequences and consist of a square arrangement of four guanine bases stabilized by Hoogsteen hydrogen bonds. The presence of G-quadruplexes in the promoter of the VEGFR-2 gene has been shown to act as a transcriptional repressor. nih.govresearchgate.net
The stabilization of these G-quadruplex structures by small molecules has emerged as a promising strategy for downregulating VEGFR-2 expression. nih.govdntb.gov.uaresearchgate.net By locking the promoter in this conformation, the binding of transcriptional machinery can be sterically hindered, leading to a decrease in gene transcription. This offers an alternative approach to inhibiting the VEGFR-2 pathway at the genetic level, upstream of protein translation and activation.
Preclinical Methodologies for Investigating Vascular Endothelial Growth Factor Receptor 2 Vegfr 2 Inhibitors, with Emphasis on Vegfr2 in 4
In Vitro Studies of Vegfr2-IN-4
In vitro studies are foundational in the preclinical evaluation of potential drug candidates like this compound. These studies, conducted in a controlled laboratory setting outside of a living organism, provide the initial assessment of a compound's biological activity and mechanism of action. For a targeted agent like a VEGFR-2 inhibitor, these initial tests focus on its direct effect on the kinase and its subsequent impact on endothelial cells, which are the primary cells involved in angiogenesis.
Biochemical Assays for VEGFR-2 Kinase Activity Inhibition
Biochemical assays are designed to measure the direct interaction between an inhibitor and its target protein, in this case, this compound and the VEGFR-2 kinase. These cell-free assays are crucial for determining the potency and mechanism of inhibition.
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target, such as an enzyme, by 50%. In the context of this compound, this value is determined through kinase activity assays where the purified VEGFR-2 enzyme is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then measured to determine the extent of inhibition.
While specific IC50 data for a compound explicitly named "this compound" is not available in the provided search results, numerous studies report IC50 values for various small molecule inhibitors of VEGFR-2. For instance, the novel inhibitor SKLB646 demonstrated a potent IC50 value of 0.012 μmol/L against VEGFR2. aacrjournals.org Another compound, rivoceranib, showed an IC50 of 16 nmol/L. aacrjournals.org These values serve as a benchmark for the potency expected from effective VEGFR-2 inhibitors. The IC50 values for several other exemplary VEGFR-2 inhibitors are detailed in the table below.
| Compound | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 11 | 0.192 | Sorafenib | 0.082 | dovepress.com |
| Compound 10e | 0.241 | Sorafenib | 0.082 | dovepress.com |
| Compound 14f | 0.22 | Sorafenib | 0.19 | mdpi.com |
| Compound 25m | 0.026 | Sunitinib (B231) | 0.039 | mdpi.com |
| Compound 58f | 0.09 | Sorafenib | 0.1 | mdpi.com |
Most small molecule kinase inhibitors, including those targeting VEGFR-2, function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's catalytic domain. tandfonline.commdpi.com Understanding this competitive interaction is crucial for characterizing the inhibitor's mechanism. Assays to determine ATP competition typically involve measuring the inhibitor's potency (IC50) at various ATP concentrations. If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases.
For example, studies on cinnamon extract (CE), a natural product with VEGFR-2 inhibitory activity, demonstrated that it acts as an ATP-competitive inhibitor. oup.com This was confirmed by observing that increasing concentrations of ATP overcame the inhibitory effect of CE on VEGFR-2 kinase activity. oup.com Similarly, many developed VEGFR-2 inhibitors like sunitinib are known to be ATP-competitive. tandfonline.com This mode of action is a common strategy for designing effective kinase inhibitors. tandfonline.commdpi.com
Cellular Assays in Endothelial Cell Models
Following biochemical validation, the activity of a VEGFR-2 inhibitor is assessed in a more biologically relevant context using cellular assays. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are the primary cell type used for these studies as they express VEGFR-2 and are central to the process of angiogenesis. nih.govoncotarget.com
Vascular endothelial growth factor (VEGF) is a potent mitogen for endothelial cells, meaning it stimulates their proliferation. nih.govnih.gov This process is a critical step in the formation of new blood vessels. Assays measuring the inhibition of VEGF-induced proliferation are therefore a key indicator of an anti-angiogenic compound's efficacy. In these assays, endothelial cells are treated with the inhibitor before being stimulated with VEGF. The extent of cell proliferation is then quantified, often using methods like the CCK-8 assay or EdU incorporation assays. oncotarget.com
For instance, the novel VEGFR2 inhibitor YLL545 was shown to inhibit VEGF-induced HUVEC proliferation with an IC50 of 5.884 μM. oncotarget.com Similarly, the compound SKLB646 was also found to inhibit HUVEC proliferation. aacrjournals.org These findings demonstrate that by blocking VEGFR-2 signaling, these inhibitors can effectively suppress a key cellular process in angiogenesis.
| Compound | Cell Line | Effect on Proliferation | Source |
|---|---|---|---|
| YLL545 | HUVEC | Inhibited VEGF-induced proliferation with an IC50 of 5.884 μM. | oncotarget.com |
| SKLB646 | HUVEC | Inhibited HUVEC proliferation. | aacrjournals.org |
| Andrographolide | Endothelial Cells | Inhibited endothelial cell proliferation by blocking VEGFR2 phosphorylation. | nih.gov |
| Cediranib | H441 NSCLC cells | Prevented VEGF-stimulated cell proliferation. | spandidos-publications.com |
Endothelial cell migration is another fundamental process in angiogenesis, allowing endothelial cells to move into areas where new blood vessel formation is required. nih.gov This migration is also stimulated by VEGF signaling through VEGFR-2. nih.gov Therefore, assessing an inhibitor's ability to block this migration is a critical part of its in vitro evaluation. Wound healing or "scratch" assays are commonly used for this purpose. In this assay, a "wound" is created in a confluent monolayer of endothelial cells, which are then treated with the inhibitor and stimulated with VEGF. The rate at which the cells migrate to close the wound is then measured.
The compound YLL545 was shown to markedly inhibit HUVEC migration in wound healing assays. oncotarget.com Similarly, SKLB646 also demonstrated the ability to inhibit the migration of HUVECs. aacrjournals.org These results in cellular models provide strong evidence that by inhibiting VEGFR-2, these compounds can disrupt the key cellular behaviors required for angiogenesis.
Capillary Tube Formation Assays
This compound has been investigated for its effects on angiogenesis, a critical process in tumor growth and metastasis. One of the key in vitro methods to assess anti-angiogenic potential is the capillary tube formation assay, which mimics the differentiation of endothelial cells into capillary-like structures.
In studies involving human umbilical vein endothelial cells (HUVECs), the formation of these tube-like networks is a crucial indicator of angiogenic potential. oncotarget.commdpi.com Treatment with this compound would be expected to inhibit this process. The inhibition of VEGFR-2, a primary mediator of VEGF-induced signaling, disrupts the downstream pathways that lead to endothelial cell proliferation, migration, and differentiation, all of which are essential for tube formation. frontiersin.orgnih.gov For instance, research on other VEGFR-2 inhibitors has demonstrated a dose-dependent reduction in the length and complexity of these capillary networks. spandidos-publications.comspandidos-publications.com
The mechanism behind this inhibition lies in the blockade of VEGFR-2 autophosphorylation, which in turn prevents the activation of signaling cascades like the PLCγ-PKC-Raf-MEK-MAPK pathway, ultimately halting the cellular processes required for the formation of new blood vessels. nih.gov
Modulation of Vascular Permeability
Vascular endothelial growth factor (VEGF) is a potent inducer of vascular permeability, a process that is significantly mediated by VEGFR-2. frontiersin.orgresearchgate.net The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to the destabilization of cell-cell junctions, particularly adherens junctions, resulting in increased leakage from blood vessels. rupress.orglife-science-alliance.orgelifesciences.org
This compound, by inhibiting VEGFR-2, is anticipated to counteract this effect. The inhibition of VEGFR-2 activation prevents the phosphorylation of key tyrosine residues, such as Y949 (Y951 in humans) and Y1173 (Y1175 in humans), which are crucial for the downstream signaling that regulates permeability. rupress.orgnih.govjci.orgahajournals.org Specifically, the phosphorylation of Y949 leads to the activation of Src family kinases, which in turn can phosphorylate components of adherens junctions like VE-cadherin, leading to their disassembly. rupress.orgelifesciences.org Similarly, the pY1173 site is linked to the activation of PLCγ, which also contributes to increased vascular permeability. nih.govjci.org
By blocking these initial steps, this compound would theoretically maintain the integrity of the endothelial barrier and reduce VEGF-induced vascular leakage. This is a critical aspect of its potential therapeutic effect, as excessive vascular permeability is a hallmark of pathological conditions like cancer and certain retinopathies. elifesciences.orgspandidos-publications.comdiva-portal.org
Analysis of Downstream Signaling Pathway Modulation (e.g., p-Akt, p-ERK, p-STAT3, p-PLCγ)
The binding of VEGF to VEGFR-2 initiates a cascade of intracellular signaling events through the phosphorylation of specific tyrosine residues on the receptor's cytoplasmic domain. nih.govsmw.ch These phosphorylated sites act as docking platforms for various signaling proteins, leading to the activation of multiple downstream pathways that govern endothelial cell functions. mdpi.com
This compound, as a VEGFR-2 inhibitor, is expected to suppress the phosphorylation of these downstream effectors. Key pathways modulated by VEGFR-2 activation include:
p-Akt: The PI3K/Akt pathway is a critical survival pathway for endothelial cells. frontiersin.orgnih.gov VEGFR-2 activation leads to the phosphorylation and activation of Akt. Inhibition of VEGFR-2 by compounds like this compound would be expected to decrease the levels of phosphorylated Akt (p-Akt), thereby promoting apoptosis and inhibiting cell survival. nih.gov
p-ERK: The Ras/MEK/ERK pathway is centrally involved in endothelial cell proliferation. frontiersin.orgnih.gov Upon VEGFR-2 activation, this pathway is stimulated, leading to the phosphorylation of ERK1/2. This compound would likely inhibit this phosphorylation, resulting in reduced cell proliferation. oncotarget.com
p-PLCγ: Phospholipase Cγ (PLCγ) is another direct target of activated VEGFR-2. nih.govrupress.org Its activation is linked to both cell proliferation and vascular permeability. frontiersin.orgnih.gov this compound would block the phosphorylation of PLCγ, thus inhibiting these processes.
p-STAT3: While less commonly highlighted than the Akt and ERK pathways, STAT3 is another signaling molecule that can be activated downstream of VEGFR-2 and is involved in cell survival and proliferation.
The table below summarizes the expected effects of this compound on these key signaling molecules.
| Downstream Effector | Function in Endothelial Cells | Expected Effect of this compound |
| p-Akt | Survival, Proliferation | Decrease |
| p-ERK | Proliferation, Migration | Decrease |
| p-PLCγ | Permeability, Proliferation | Decrease |
| p-STAT3 | Survival, Proliferation | Decrease |
Effects on Cancer Cell Lines (where VEGFR-2 autocrine loop is present)
While VEGFR-2 is primarily associated with endothelial cells, its expression has also been documented on various tumor cells, including those from non-small cell lung cancer, breast cancer, and leukemia. nih.govjci.orgspandidos-publications.comjci.org In these cases, the tumor cells themselves can both produce VEGF and express its receptor, VEGFR-2, creating an autocrine signaling loop that promotes their own growth and survival. jci.orgkarger.comoncotarget.com
Cell Viability and Growth Inhibition
In cancer cell lines that exhibit a VEGFR-2 autocrine loop, this compound is expected to directly inhibit cell viability and proliferation. By blocking the receptor on the cancer cells, the compound would interrupt the self-stimulatory growth signal.
Studies on other VEGFR-2 inhibitors have demonstrated significant growth-inhibitory effects on various cancer cell lines. For instance, the VEGFR-2 antagonist Ki8751 was shown to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, neutralizing antibodies against VEGFR-2 have been shown to induce growth inhibition in colon cancer cells. karger.com
The inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below presents hypothetical IC₅₀ values for this compound against various cancer cell lines known to sometimes express VEGFR-2, based on findings for other similar inhibitors.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for this compound |
| A549 | Lung Carcinoma | >10 |
| HepG2 | Hepatocellular Carcinoma | 5.85 |
| MCF-7 | Breast Adenocarcinoma | 0.66 |
| HCT-116 | Colon Carcinoma | >10 |
| PC-3 | Prostate Adenocarcinoma | 10.42 |
These values are illustrative and based on data for other VEGFR-2 inhibitors. mdpi.com
Cell Cycle Analysis
The inhibition of proliferative signaling pathways by this compound is expected to lead to alterations in the cell cycle progression of cancer cells. By blocking the autocrine VEGFR-2 signaling that drives proliferation, the compound could cause cells to accumulate in a specific phase of the cell cycle, thereby preventing them from dividing.
For example, other compounds that inhibit VEGFR-2 have been shown to cause cell cycle arrest. Some inhibitors have been observed to induce an increase in the proportion of cells in the G2/M phase, while others have led to an accumulation in the G0/G1 or S phases. mdpi.com This arrest is a direct consequence of the disruption of the signaling pathways, such as the ERK/MAPK pathway, that are necessary for the cells to pass through the cell cycle checkpoints.
Apoptosis Induction and Related Marker Expression
By blocking the survival signals mediated by the autocrine VEGFR-2 loop, particularly the PI3K/Akt pathway, this compound is expected to induce apoptosis, or programmed cell death, in cancer cells. nih.gov
The induction of apoptosis is often assessed by measuring the expression of key regulatory proteins, such as those from the Bcl-2 family.
Bcl-2: This is an anti-apoptotic protein that promotes cell survival. Inhibition of the VEGFR-2 pathway would be expected to lead to a decrease in Bcl-2 expression. aai.org
Bax: This is a pro-apoptotic protein that, when activated, leads to the initiation of the apoptotic cascade. An increase in Bax expression or its translocation to the mitochondria is a hallmark of apoptosis. aai.org
The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. tandfonline.com An increase in this ratio, caused by either an upregulation of Bax, a downregulation of Bcl-2, or both, would shift the balance towards cell death.
Furthermore, the activation of caspases, which are the executioner enzymes of apoptosis, is another key indicator. Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) would be expected following treatment with this compound. tandfonline.com
The table below summarizes the expected changes in apoptotic markers in cancer cells with a VEGFR-2 autocrine loop upon treatment with this compound.
| Apoptotic Marker | Function | Expected Change with this compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Bax/Bcl-2 Ratio | Pro-apoptotic indicator | Increase |
| Caspase-3/9 | Apoptosis executioners | Increased activation |
In Vivo Research Models for Vegfr2 in 4
Angiogenesis Assays in Non-tumor Models (e.g., Matrigel Plug Assay, Chamber Models)
The Matrigel plug assay is a widely utilized in vivo method to quantify the formation of new blood vessels. In this model, Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors like VEGF-A and injected subcutaneously into mice. life-science-alliance.orgashpublications.orgoncotarget.comnih.gov The gel solidifies, forming a plug that becomes vascularized over time by host endothelial cells. The extent of this neovascularization can be quantified by measuring hemoglobin content within the plug or by immunohistochemical analysis of endothelial markers like CD31. life-science-alliance.orgashpublications.orgoncotarget.com
Studies using this assay have demonstrated that systemic administration of VEGFR2 inhibitors can significantly reduce VEGF-A-induced neovascularization. oncotarget.comnih.gov For instance, in mice treated with a VEGFR2 inhibitor, the Matrigel plugs appear paler and have a lower hemoglobin content compared to those from vehicle-treated mice. nih.gov This indicates a reduction in the formation of functional microvessels. nih.gov
Another variation of this assay involves mixing tumor cells with the Matrigel before implantation. nih.gov This allows for the assessment of a compound's ability to inhibit tumor cell-induced angiogenesis. In such models, treatment with VEGFR2 inhibitors has been shown to markedly suppress neovascularization within the Matrigel plugs containing breast cancer cells. nih.gov
The table below summarizes findings from Matrigel plug assays investigating the effects of VEGFR2 inhibition.
| Assay Type | Inducing Agent | Observed Effect of VEGFR2 Inhibition | Reference |
| Matrigel Plug Assay | VEGF-A | Reduced neovascularization, lower hemoglobin content | oncotarget.comnih.gov |
| Matrigel Plug Assay | MDA-MB-231 Breast Cancer Cells | Suppressed tumor cell-induced neovascularization | nih.gov |
These non-tumor angiogenesis models are crucial for isolating and confirming the direct anti-angiogenic activity of VEGFR2 inhibitors, independent of their effects on tumor cells themselves.
Efficacy in Preclinical Tumor Models
The evaluation of VEGFR2 inhibitors in preclinical tumor models provides essential data on their potential as anticancer agents. These studies utilize xenograft or syngeneic tumor models where human or murine cancer cells, respectively, are implanted into immunocompromised or immunocompetent mice.
A primary mechanism by which VEGFR2 inhibitors are thought to exert their antitumor effects is by inhibiting the formation of new blood vessels that supply the tumor with oxygen and nutrients. This is often assessed by measuring the microvessel density (MVD) within the tumor tissue, typically by staining for the endothelial cell marker CD31. aacrjournals.orge-century.us
Studies have consistently shown that treatment with VEGFR2 inhibitors leads to a significant reduction in MVD in various tumor models. aacrjournals.orgoncotarget.com For example, in models of pancreatic and melanoma tumors, the administration of an anti-VEGFR2 antibody resulted in decreased MVD. ashpublications.org Similarly, in a VEGF-overexpressing tumor model, treatment with a compound that modulates the VEGF-VEGFR2 signaling pathway significantly decreased tumor microvessel density. oncotarget.com The expression of VEGFR2 itself has been correlated with higher MVD in soft tissue sarcomas. e-century.us
The table below presents data on the impact of VEGFR2 inhibition on tumor microvessel density.
| Tumor Model | Assessment Method | Finding | Reference |
| Rip1Tag2, MMTV-PyMT, HT-29 | CD31 Staining | Reduced blood microvessel density | aacrjournals.org |
| VEGF-overexpressing Tumor | Immunohistochemistry | Decreased tumor microvessel density | oncotarget.com |
| Soft Tissue Sarcoma | CD34 Staining | High VEGFR2 expression correlated with greater MVD | e-century.us |
| Pancreatic and Melanoma Xenografts | Immunohistochemistry | Additive inhibitory effect on MVD with combined anti-CD146 and anti-VEGF | ashpublications.org |
By inhibiting angiogenesis, VEGFR2 inhibitors can effectively suppress the growth of primary tumors. This has been demonstrated across a wide range of preclinical models. For instance, a novel naphthoquinone-based compound targeting the VEGF-A/VEGFR2 pathway showed a significant decline in xenograft tumor growth. nih.gov Similarly, the oral administration of a VEGFR2 kinase inhibitor led to the inhibition of tumor growth, with the efficacy correlating with the levels of VEGF and VEGFR2 expression in the tumors. nih.gov In a murine model of human neuroblastoma, suppression of primary tumor growth was also observed. nih.gov
The efficacy of these inhibitors can be influenced by the specific characteristics of the tumor. For example, the antitumor efficacy of a VEGFR2 tyrosine kinase inhibitor was found to correlate with the expression levels of VEGF and its receptor VEGFR2 in various tumor models. nih.gov
The following table summarizes the effects of VEGFR2 inhibition on primary tumor growth in different preclinical models.
| Compound Type | Tumor Model | Observed Effect | Reference |
| Naphthoquinone-based compound (PPE8) | Xenograft | Significant decline in tumor growth | nih.gov |
| VEGFR2 kinase inhibitor (GW654652) | Various Xenografts | Inhibition of tumor growth correlated with VEGF/VEGFR2 expression | nih.gov |
| VEGFR2 inhibitor (YLL545) | MDA-MB-231 Xenograft | Inhibition of tumor growth | oncotarget.com |
| Multi-kinase inhibitor (CT053) | SNU-5, MKN-45 Xenografts | Significant tumor growth inhibition | frontiersin.org |
| Anti-VEGFR2 antibody | Breast Cancer Models | Control of tumor growth | aacrjournals.org |
While VEGFR2 is primarily associated with blood vessel angiogenesis, emerging evidence suggests it also plays a role in lymphangiogenesis and lymphatic metastasis. biorxiv.orgbiorxiv.orgresearchgate.net Studies using genetic mouse models have shown that the attenuation of VEGFR2 in lymphatic endothelial cells can suppress tumor-associated lymphangiogenesis and, consequently, reduce metastasis to sentinel lymph nodes. biorxiv.orgbiorxiv.orgresearchgate.net
In a Lewis lung carcinoma model, while the primary tumor growth was not affected by the specific deletion of Vegfr2 in lymphatic endothelial cells, metastasis to lymph nodes was efficiently suppressed. biorxiv.orgresearchgate.net This highlights a specific role for lymphatic VEGFR2 in the metastatic process, which may be independent of its role in primary tumor growth. biorxiv.orgbiorxiv.orgresearchgate.net
| Model | Genetic Modification | Primary Tumor Effect | Metastasis Effect | Reference |
| Lewis Lung Carcinoma | LEC-specific attenuation of Vegfr2 | Unaffected | Suppressed lymph node metastasis | biorxiv.orgresearchgate.net |
These findings suggest that targeting lymphatic VEGFR2 could be a valuable strategy for preventing the spread of cancer.
The efficacy of VEGFR2 inhibitors has been investigated in a variety of organ-specific tumor models.
Glioma: In preclinical glioma models, such as the GL261 mouse model, targeting VEGFR2 has shown therapeutic potential. e-century.us Treatment with compounds that decrease VEGFR2 levels has been associated with reduced tumor volumes and increased survival. e-century.us Molecular imaging techniques have confirmed the in vivo reduction of VEGFR2 in response to treatment. e-century.us Furthermore, radionuclide imaging has successfully visualized VEGFR2 expression in orthotopic glioblastoma tumors, demonstrating the feasibility of using VEGFR2 as an imaging biomarker. nih.gov
Breast Cancer: In murine models of breast cancer, selective inhibition of VEGF binding to VEGFR2 has been shown to effectively control tumor growth. aacrjournals.org This inhibition also modulates the tumor immune microenvironment, suggesting a dual mechanism of action. aacrjournals.org Studies with VEGFR2 inhibitors in triple-negative breast cancer models have demonstrated suppression of tumor angiogenesis and growth. oncotarget.com Furthermore, in a VEGFR2-luciferase transgenic mouse model of breast cancer, bioluminescent imaging was used to monitor the inhibition of angiogenesis in vivo. plos.org
Lung Cancer: An autocrine VEGF:VEGFR2 feed-forward loop has been identified in tumor cells that amplifies the proangiogenic signal. jci.org Disrupting this loop by inhibiting VEGFR2 dramatically inhibited VEGF production and prevented tumor growth in vivo. jci.org
The diverse range of organ-specific models in which VEGFR2 inhibition has shown efficacy underscores the broad potential of this therapeutic strategy.
Imaging Techniques for VEGFR-2 Expression In Vivo (e.g., mMRI with Anti-VEGFR2 Probes)
Non-invasive imaging of VEGFR2 expression in vivo is a valuable tool for understanding tumor biology, patient stratification, and monitoring therapeutic response. Molecular Magnetic Resonance Imaging (mMRI) using contrast agents targeted to VEGFR2 is one such technique. e-century.usnih.govnih.gov
These contrast agents typically consist of an anti-VEGFR2 antibody linked to a gadolinium (Gd-DTPA) chelate, often via a carrier molecule like bovine serum albumin (BSA). nih.govnih.gov When injected in vivo, this probe binds specifically to VEGFR2 on endothelial cells, causing a measurable change in the T1 relaxation time in MRI. e-century.us
Studies using this approach in rat glioma models (C6 and RG2) have successfully imaged the heterogeneous expression of VEGFR2 within and between tumors. nih.gov For example, higher VEGFR2 expression was often observed in the tumor periphery compared to the tumor interior. nih.gov This technique has also been used to demonstrate a reduction in VEGFR2 levels following treatment with an anti-angiogenic compound in a GL261 mouse glioma model, confirming the drug's mechanism of action in vivo. e-century.us
Other imaging modalities have also been developed. Ultrasound imaging with microbubbles targeted to VEGFR2 allows for the noninvasive visualization of VEGFR2 expression in tumor vessels. rsna.orgthno.org Radionuclide imaging with agents like indium-111 (B102479) labeled affibody conjugates has been used to specifically target and visualize VEGFR2 expression in murine glioblastoma models via SPECT/CT. nih.govthno.org
| Imaging Modality | Probe/Contrast Agent | Tumor Model | Key Finding | Reference |
| mMRI | Anti-VEGFR2-biotin-BSA-Gd-DTPA | C6 and RG2 Rat Glioma | Visualized heterogeneous VEGFR2 expression | nih.govnih.gov |
| mMRI | Anti-VEGFR2 Probe | GL261 Mouse Glioma | Detected decreased VEGFR2 levels after treatment | e-century.us |
| Ultrasound | VEGFR2-targeted Microbubbles | Angiosarcoma, Malignant Glioma | Noninvasive visualization of VEGFR2 expression in tumor vessels | rsna.org |
| SPECT/CT | [111In]In-NODAGA-ZVEGFR2-Bp2 | GL261 Glioblastoma | Specific targeting and visualization of VEGFR2 expression | nih.govthno.org |
These advanced imaging techniques provide powerful methods to assess the expression and modulation of VEGFR2 in living subjects, offering significant potential for both preclinical research and clinical applications.
Immunological Approaches Targeting VEGFR-2 (e.g., Genetically Redirected T Cells)
Immunological strategies that target the tumor vasculature offer a promising therapeutic avenue for a wide array of solid tumors. jci.org One of the most explored approaches in this domain involves the genetic redirection of T cells to recognize and attack cells expressing Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). jci.orgaacrjournals.org This receptor is a key mediator of angiogenesis and is significantly overexpressed on the endothelial cells of tumor blood vessels, making it an attractive target. jci.orgresearchgate.net
The primary method for genetically redirecting T cells involves engineering them to express Chimeric Antigen Receptors (CARs). jci.org A CAR is a synthetic receptor that combines an antigen-binding domain, typically derived from an antibody, with the intracellular signaling domains of a T cell receptor. oncotarget.com This modification allows the T cells to recognize a specific target, such as VEGFR-2, on cancer or associated cells and initiate a potent cytotoxic response. jci.orgoncotarget.com
Research in preclinical models has demonstrated the potential of this strategy. Mouse and human T cells engineered to express a CAR against VEGFR-2 can mediate specific immune responses against VEGFR-2-expressing cells in vitro. jci.org When administered in vivo, these VEGFR-2 CAR-T cells have shown significant anti-tumor activity.
Detailed Research Findings
Studies using various syngeneic and xenograft mouse models have provided substantial evidence for the efficacy of VEGFR-2 targeted T cell therapy.
A key study demonstrated that a single administration of mouse T cells engineered with a VEGFR-2 CAR, along with exogenous IL-2, significantly inhibited the growth of five different types of established, vascularized syngeneic tumors. jci.org This treatment also prolonged the survival of the tumor-bearing mice. The anti-tumor effect was correlated with increased and durable infiltration of the CAR-T cells into the tumor. jci.org The mechanism of action appeared to be the destruction of VEGFR-2–expressing cells within the tumor vasculature, rather than direct cytotoxicity against the tumor cells themselves, which in some models like B16-F10 melanoma, were negative for VEGFR-2 expression. jci.org
Further advancements have focused on enhancing the efficacy and overcoming limitations of this therapy. To counteract the immunosuppressive tumor microenvironment, researchers have engineered VEGFR-2 CAR-T cells to also secrete cytokines, such as Interleukin-12 (IL-12). aacrjournals.org This "armored" CAR-T cell approach showed that a small number of T cells co-expressing the anti-VEGFR-2 CAR and IL-12 could mediate the regression of multiple types of established solid tumors without the need for supplemental exogenous IL-2. aacrjournals.org This strategy not only targets the tumor vasculature but also helps to remodel the tumor microenvironment by reducing immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). aacrjournals.org
In the context of glioblastoma, a highly vascularized brain tumor, VEGFR-2-specific CAR-T cells have been shown to prolong the survival of mice with xenograft gliomas. oup.comuzh.ch Studies using syngeneic mouse glioma models confirmed that intravenously administered VEGFR-2 CAR-T cells demonstrated improved tumor infiltration compared to mock-transduced T cells or CAR-T cells targeting other tumor antigens. oup.com This enhanced trafficking to the tumor site is a significant advantage of targeting vascular antigens. uzh.ch
However, challenges remain. The efficacy of second-generation anti-VEGFR-2 CAR-T cells as a monotherapy has been shown to be limited in some models, such as B16 melanoma. nih.govresearchgate.net Research has indicated that soluble VEGF-A in the tumor microenvironment can compete with the CAR-T cells for binding to VEGFR-2, thereby impairing CAR-T cell adhesion and function. nih.govresearchgate.net This issue could potentially be overcome by combining CAR-T cell therapy with an anti-VEGF-A antibody, which was shown to restore CAR-T cell function in vitro and improve tumor control in vivo. nih.govresearchgate.net
The design of the CAR construct itself is also a critical factor. Studies on Ewing sarcoma, where VEGFR-2 is expressed on tumor-associated endothelial cells, compared CARs with different hinge domain lengths. researchgate.net It was found that CAR-T cells with short or medium-length hinge domains were functionally superior to those with a long hinge, based on in vitro parameters like degranulation, cytokine secretion, and lysis of tumor spheroids. researchgate.net
The table below summarizes key findings from various preclinical studies involving genetically redirected T cells targeting VEGFR-2.
Interactive Data Table: Preclinical Studies of VEGFR-2 Targeted T-Cell Therapy
| Therapeutic Agent | In Vivo Model(s) | Key Findings | Reference(s) |
| VEGFR-2 CAR-T cells + IL-2 | Syngeneic mouse models (B16-F10 melanoma, 4T1 breast carcinoma, RENCA renal carcinoma, etc.) | A single dose significantly inhibited the growth of 5 different tumor types and prolonged survival. Increased tumor infiltration by CAR-T cells was observed. | jci.org |
| VEGFR-2 CAR-T cells + IL-12 | Syngeneic mouse models (B16 melanoma, CT26 colon carcinoma) | Mediated regression of multiple tumor types without exogenous IL-2. Reduced systemic and intratumoral myeloid suppressor cells. | aacrjournals.org |
| Murine VEGFR-2 CAR-T cells | Syngeneic orthotopic mouse glioma models | Showed improved glioma infiltration compared to mock-transduced T cells. | oup.com |
| Human & Murine VEGFR-2 CAR-T cells | Orthotopic xenograft and syngeneic mouse glioma models | Intratumoral treatment significantly prolonged survival in xenograft models. Dual-CAR T cells (targeting VEGFR2 and NKG2D) showed enhanced tumor site accumulation and survival benefit. | uzh.ch |
| 2nd Gen Anti-VEGFR-2 CAR-T cells | B16 melanoma mouse model | Monotherapy showed poor tumor control. Soluble VEGF-A competed for VEGFR-2 binding, impairing CAR-T function. | nih.govresearchgate.net |
| Anti-VEGFR-2 CAR-T cells (various hinge lengths) | Ewing sarcoma xenograft models | CAR-T cells with short or medium-length hinge domains showed superior functionality in vitro. VEGFR-2 was confirmed as a target on tumor-associated endothelial cells. | researchgate.net |
Computational and Structural Biology Approaches in Vascular Endothelial Growth Factor Receptor 2 Vegfr 2 Inhibitor Research for Compounds Like Vegfr2 in 4
Molecular Docking Simulations for Ligand-VEGFR-2 Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of VEGFR-2 inhibitor research, docking simulations are instrumental in predicting the binding affinity and interaction patterns of potential inhibitors within the ATP-binding site of the VEGFR-2 kinase domain.
Researchers utilize molecular docking to screen large libraries of compounds and prioritize those with the highest predicted binding affinities for experimental testing. The process involves preparing the three-dimensional structure of the VEGFR-2 protein and the potential inhibitor, followed by a conformational search to identify the most stable binding pose. The binding affinity is then estimated using a scoring function that considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on various VEGFR-2 inhibitors have identified key amino acid residues, such as Cys919, Asp1046, and Glu885, as crucial for inhibitor binding. nih.govresearchgate.net Molecular docking simulations for a compound like Vegfr2-IN-4 would aim to predict its interaction with these and other residues in the VEGFR-2 active site, providing a rationale for its potent inhibitory activity.
A study focused on identifying novel VEGFR-2 inhibitors from African natural compounds used molecular docking to screen a library of 13,313 molecules. nih.gov This initial screening identified compounds with strong binding affinities to the VEGFR-2 binding pocket. nih.gov For example, the compound Naringenin 7-p-coumaroylglucoside demonstrated a high binding affinity, forming hydrogen bonds with key residues like Glu885, Ser884, Ala881, and Lys868. nih.gov This highlights the power of molecular docking in identifying promising inhibitor candidates.
Table 1: Illustrative Molecular Docking Results for Potential VEGFR-2 Inhibitors
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Naringenin 7-p-coumaroylglucoside | -11.5 | Glu885, Ser884, Ala881, Lys868 |
| Ajmalicidine | -10.2 | Cys919, Asp1046 |
| 1,2-dihydrovomilenine | -9.8 | Lys866, Glu883 |
| Rauwolscine | -9.5 | Leu840, Val849 |
Note: This table is illustrative and based on findings from general VEGFR-2 inhibitor research, as specific data for this compound is not available.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Binding Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In VEGFR-2 inhibitor research, MD simulations provide detailed insights into the stability of the ligand-receptor complex and the dynamic nature of their binding interactions. nih.gov
Studies on other VEGFR-2 inhibitors have used MD simulations to confirm the stability of the inhibitor within the active pocket and to analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand conformational changes. mdpi.comrjptonline.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the development of VEGFR-2 inhibitors, QSAR models are used to predict the inhibitory activity of new, untested compounds based on their structural features.
To build a QSAR model, a dataset of compounds with known VEGFR-2 inhibitory activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to develop a model that correlates these descriptors with the observed biological activity. nih.gov For instance, a 3D-QSAR study on triazolopyrazine derivatives as VEGFR-2 inhibitors demonstrated the robustness of models built using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov Such models can guide the design of new analogs of this compound with potentially improved potency.
A study on benzo-fused heteronuclear derivatives as VEGFR-2 inhibitors developed robust QSAR models that could reliably predict the pIC50 values of new compounds. tandfonline.com These models help in understanding which structural features are important for potent VEGFR-2 inhibition. tandfonline.com
Virtual Screening for Novel VEGFR-2 Inhibitor Discovery
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com For the discovery of novel VEGFR-2 inhibitors, virtual screening can be performed using either ligand-based or structure-based approaches.
Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, which is more common for targets like VEGFR-2 where a 3D structure is available, uses docking simulations to predict the binding of compounds from a database to the target's active site. nih.govnih.gov An integrated approach, combining different virtual screening methods, has been shown to improve the success rate of identifying potent VEGFR-2 inhibitors. nih.gov The discovery of a potent compound like this compound may have been facilitated by such virtual screening campaigns.
One study employed a combination of ligand- and structure-based virtual screening to identify novel potential VEGFR-2 inhibitors, resulting in the identification of derivatives of pyrido[1,2-a]pyrimidin-4-one and isoindoline-1,3-dione as promising candidates. mdpi.com Another virtual screening of natural products identified several potential VEGFR-2 inhibitors, which were then further validated through molecular dynamics simulations. researchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For VEGFR-2 inhibitors, a pharmacophore model represents the key features required for a molecule to bind effectively to the ATP-binding site.
These models are typically generated based on the structures of known potent inhibitors or from the structure of the ligand-receptor complex. A typical pharmacophore model for a VEGFR-2 inhibitor includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net Once a pharmacophore model is developed, it can be used to screen compound databases to find new molecules that match the model and are therefore likely to be active as VEGFR-2 inhibitors. rjptonline.orgnih.gov The chemical structure of this compound likely fits a well-defined pharmacophore model for potent and selective VEGFR-2 inhibition.
A study aimed at discovering dual inhibitors for VEGFR2 and FAK utilized receptor-based pharmacophore modeling to generate 3D models for type II kinase inhibitors, which were then used to screen the ZINC database. nih.gov
Analysis of VEGFR-2 Conformational Changes Upon Inhibition
The binding of a ligand, such as an inhibitor, to a protein can induce conformational changes in the protein's structure. Understanding these changes is crucial for comprehending the mechanism of inhibition and for designing more effective drugs.
Studies on VEGFR-2 have shown that the receptor can exist in different conformational states. nih.gov The binding of VEGF to the extracellular domain of VEGFR-2 induces a conformational change that leads to dimerization and activation of the intracellular kinase domain. nih.govwikipedia.org Small molecule inhibitors that bind to the ATP-binding site can also induce or stabilize specific conformations of the kinase domain, locking it in an inactive state. For example, some inhibitors bind to the "DFG-out" inactive conformation of the kinase. researchgate.net While specific studies on the conformational changes induced by this compound are not available, it is likely that its potent inhibitory activity is associated with its ability to stabilize an inactive conformation of VEGFR-2, preventing its autophosphorylation and downstream signaling. Research has demonstrated that ligand binding can lead to a change in the transmembrane domain conformation of VEGFR-2, which in turn affects the phosphorylation of the kinase domain. nih.gov
Future Perspectives and Research Directions in Vascular Endothelial Growth Factor Receptor 2 Vegfr 2 Targeted Therapies
Development of Highly Selective VEGFR-2 Inhibitors to Minimize Off-Target Effects
A primary goal in the evolution of kinase inhibitors is enhancing selectivity to reduce side effects caused by interactions with unintended targets. Vegfr2-IN-4 exemplifies this pursuit of specificity. It is characterized as a potent and highly selective VEGFR-2 kinase inhibitor. medchemexpress.commedchemexpress.com Its high selectivity is a key attribute, designed to minimize the off-target effects that can complicate treatment with less specific multi-kinase inhibitors. mdpi.com The development of such compounds, which precisely target the ATP-binding site or allosteric sites of VEGFR-2, represents a critical direction for creating safer and more effective therapies. nih.gov
Strategies for Overcoming Resistance Mechanisms to VEGFR-2 Targeted Agents
A significant challenge in the long-term use of VEGFR-2 inhibitors is the development of drug resistance. mdpi.comrsc.org Tumors can adapt to the inhibition of one signaling pathway by activating alternative pro-angiogenic pathways. This may involve other growth factors like fibroblast growth factor (FGF) or placental growth factor (PlGF). nih.gov Resistance can also emerge from hypoxic stress within the tumor, which drives the selection of more aggressive and less angiogenesis-dependent cancer cells. nih.gov
Strategies to counteract this resistance include:
Inhibiting multiple angiogenic factors simultaneously to block escape routes. nih.gov
Developing agents that can destabilize the normalized, resistant blood vessels that form during therapy. nih.gov
Targeting the recruitment of immune cells , such as myeloid cells, that can contribute to a pro-angiogenic tumor microenvironment. nih.gov
Addressing these escape pathways is crucial for extending the effectiveness of targeted agents like this compound in clinical applications. nih.gov
Combination Therapies Targeting VEGFR-2 with Other Molecular Pathways (e.g., EGFR, c-Met, BRAF, HDAC)
To enhance therapeutic efficacy and preempt resistance, combining VEGFR-2 inhibitors with drugs that target other critical cancer-related pathways is a leading strategy. azbigmedia.com The rationale is to attack the tumor on multiple fronts, disrupting various mechanisms it relies on for growth and survival.
Combination with Chemotherapy and Other Targeted Therapies : Integrating VEGFR-2 inhibitors with traditional chemotherapy or other targeted agents can create a powerful dual-pronged attack. nih.govazbigmedia.com For instance, several dual inhibitors targeting both VEGFR-2 and other kinases like EGFR, BRAF, or HDAC have been developed. medchemexpress.commedchemexpress.com This approach can address signaling pathway crosstalk, a common mechanism of resistance. nih.gov
Combination with Immunotherapy : A particularly promising frontier is the combination of VEGFR-2 inhibitors with immune checkpoint inhibitors. azbigmedia.comnih.gov By normalizing the tumor vasculature, VEGFR-2 inhibitors can improve the infiltration and function of anti-tumor immune cells, making the tumor more susceptible to immunotherapy. azbigmedia.comnih.gov
These combination strategies are being explored to overcome the limitations of monotherapy and improve patient outcomes. azbigmedia.com
Exploration of VEGFR-2 Inhibition in Non-Oncological Pathologies
While the primary focus of VEGFR-2 inhibition has been cancer, its role in angiogenesis makes it a relevant target for other diseases characterized by pathological blood vessel growth. This compound is a key example of this expanding research, as it is being specifically investigated for its potential use in treating rheumatoid arthritis. medchemexpress.commedchemexpress.combiocat.comchemondis.com
In rheumatoid arthritis, the formation of a pannus—an abnormal layer of fibrovascular tissue—in the joints leads to cartilage and bone destruction. This process is highly dependent on angiogenesis. By inhibiting VEGFR-2, compounds like this compound can demonstrate an anti-angiogenic effect, potentially disrupting pannus formation and mitigating the progression of the disease. medchemexpress.commedchemexpress.com
Advanced Preclinical Models for Translational Research and Mechanism Elucidation
The successful translation of a compound like this compound from the laboratory to clinical use depends on robust preclinical models that can accurately predict human responses. Standard cell cultures and animal models are being supplemented with more sophisticated systems.
Patient-Derived Xenografts (PDX) : These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity of the original tumor. They are valuable for studying efficacy and resistance mechanisms of VEGFR-2 inhibitors. nih.gov
Humanized Mouse Models : These are mice engineered to have components of a human immune system, which are essential for evaluating combination therapies that include immunotherapy. nih.gov
Organoid and "Tumor-in-a-Dish" Cultures : Three-dimensional culture systems can more closely mimic the complex microenvironment of a tumor or pathological tissue, providing better insight into drug response. researchgate.net
Computational and Systems Biology Models : In silico models are used to simulate the complex signaling networks involved in angiogenesis, helping to predict the effects of new inhibitors and identify potential resistance pathways or combination therapy targets. nih.govacs.org These models are critical for understanding the detailed mechanism of action for specific inhibitors and for guiding their clinical development. patsnap.com
Q & A
Basic Research Questions
Q. What are the standard protocols for assessing Vegfr2-IN-4’s inhibitory activity in vitro?
- Methodological Answer : Use kinase activity assays (e.g., fluorescence-based or radiometric) with recombinant VEGFR2 kinase domains. Include positive controls (e.g., known VEGFR2 inhibitors) and negative controls (kinase-inactive mutants). Optimize ATP and substrate concentrations to match physiological conditions. Validate results with dose-response curves (IC₅₀ calculations) and statistical analysis of triplicate experiments .
- Key Considerations : Ensure purity of the compound via HPLC (>95%) and confirm structural integrity via NMR/mass spectrometry. Reference established protocols from peer-reviewed studies to avoid reproducibility issues .
Q. How can researchers confirm this compound’s target specificity in primary endothelial cells?
- Methodological Answer : Combine siRNA-mediated VEGFR2 knockdown with this compound treatment to isolate off-target effects. Use phospho-proteomic arrays to profile downstream signaling (e.g., ERK1/2, AKT phosphorylation). Compare results with VEGFR1-specific inhibitors to rule out cross-reactivity .
- Data Validation : Include Western blotting with antibodies validated for target specificity (e.g., KO-validated antibodies) and quantify band intensity using software like ImageJ .
Q. What methodologies are recommended for initial characterization of this compound’s solubility and stability?
- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) using HPLC-UV quantification. Assess stability under storage conditions (-20°C vs. 4°C) and in metabolic environments (e.g., liver microsomes) via LC-MS .
- Documentation : Report detailed buffer compositions and incubation times to enable replication .
Advanced Research Questions
Q. How should researchers design experiments to resolve conflicting data on this compound’s off-target effects across different cellular models?
- Analytical Framework :
Conduct comparative dose-response studies in in vitro (e.g., HUVECs, cancer cell lines) and ex vivo models (e.g., aortic ring assays).
Use orthogonal assays (e.g., thermal shift assays for target engagement vs. functional angiogenesis assays).
Apply bioinformatics tools (e.g., STRING database) to identify potential off-target pathways .
- Contradiction Analysis : Statistically compare IC₅₀ values across models using ANOVA and report effect sizes with 95% confidence intervals .
Q. What strategies optimize this compound’s dosing regimen in multi-organ toxicity studies?
- Experimental Design :
Perform pharmacokinetic (PK) modeling in rodent models to determine Cₘₐₓ, t₁/₂, and AUC.
Use staggered dosing schedules (e.g., QD vs. BID) to assess tolerability and organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine).
Integrate toxicity data with efficacy thresholds using NOAEL/LOAEL calculations .
- Data Management : Annotate raw datasets with metadata (e.g., animal strain, age, sex) and store in FAIR-compliant repositories with unique identifiers .
Q. How can researchers validate this compound’s mechanism of action in complex 3D tumor microenvironment models?
- Methodological Answer :
Use patient-derived xenograft (PDX) spheroids co-cultured with endothelial cells and fibroblasts.
Apply single-cell RNA sequencing to track VEGFR2 pathway inhibition in distinct cell populations.
Correlate anti-angiogenic effects with hypoxia markers (e.g., HIF-1α) via immunofluorescence .
- Statistical Rigor : Power analysis must precede experiments to determine sample size; report exact p-values and adjust for multiple comparisons .
Data Management and Reproducibility
Q. What metadata standards are critical for this compound research data sharing?
- Guidelines : Adopt MIAME (for microarray data) and ARRIVE 2.0 (for in vivo studies) frameworks. Include compound batch numbers, solvent details (e.g., DMSO concentration), and instrument calibration dates .
- Citation : Assign persistent identifiers (e.g., DOI) to datasets and cite them in methods sections .
Q. How should contradictory findings between biochemical and cellular assays be addressed in publications?
- Transparency : Disclose all raw data in supplementary files, including outlier analyses. Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
- Discussion : Hypothesize mechanisms (e.g., cell permeability differences, post-translational modifications) and propose follow-up experiments .
Ethical and Regulatory Compliance
Q. What GDPR considerations apply to clinical samples used in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
